2-Acetamido-5-ethylbenzoic acid
Description
2-Acetamido-5-ethylbenzoic acid is a benzoic acid derivative featuring an acetamido group at the 2-position and an ethyl substituent at the 5-position of the aromatic ring. This compound belongs to the acylaminobenzoic acid family, which is characterized by diverse biological activities, including analgesic and anti-inflammatory properties.
Properties
IUPAC Name |
2-acetamido-5-ethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-8-4-5-10(12-7(2)13)9(6-8)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPVIUVCXWRXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-5-ethylbenzoic acid typically involves the acylation of 5-ethylbenzoic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-5-ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Acetamido-5-ethylbenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-acetamido-5-ethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain. The compound’s acetamido group plays a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents at the 5-position significantly influence molecular weight, solubility, and thermal stability. A comparative analysis of related compounds is summarized below:
| Compound Name | Substituent (5-position) | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| 2-Acetamido-5-ethylbenzoic acid | Ethyl (C₂H₅) | ~209.2* | N/A | Increased lipophilicity due to alkyl chain |
| 2-Acetamido-5-bromobenzoic acid | Bromo (Br) | 258.07 | 218 | Higher molecular weight; halogenated |
| 5-Acetamido-2-aminobenzoic acid | Amino (NH₂) | 194.19 | N/A | Enhanced polarity; hydrogen bonding |
| 2-Acetamido-5-fluoro-4-nitrobenzoic acid | Fluoro (F), Nitro (NO₂) | ~270.1* | N/A | Electron-withdrawing groups; higher reactivity |
Pharmacological Activity
- Analgesic Potential: 5-Acetamido-2-hydroxybenzoic acid derivatives exhibit significant in vivo analgesic activity, attributed to COX-2 inhibition . The ethyl substituent may prolong metabolic stability compared to shorter-chain analogs.
- Biological Applications: Nitro-substituted analogs (e.g., 2-methylamino-5-nitrobenzoic acid) serve as precursors for benzodiazepines and metal complexes, indicating diverse therapeutic applications .
- Ethyl-substituted compounds may pose fewer handling risks but still require standard laboratory precautions.
Crystal Structure and Hydrogen Bonding
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